molecular formula C10H9NOS B14299257 2-Methyl-5-phenyl-1,3-thiazol-4(5H)-one CAS No. 112165-63-6

2-Methyl-5-phenyl-1,3-thiazol-4(5H)-one

Cat. No.: B14299257
CAS No.: 112165-63-6
M. Wt: 191.25 g/mol
InChI Key: CLNFMTKFJNWVGV-UHFFFAOYSA-N
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Description

2-Methyl-5-phenyl-1,3-thiazol-4(5H)-one is a thiazole-derived heterocyclic compound characterized by a five-membered ring containing sulfur and nitrogen atoms. The structural framework includes a methyl group at position 2 and a phenyl substituent at position 3. The compound’s reactivity and pharmacological profile are influenced by the electronic effects of the methyl and phenyl groups, which modulate its interactions with biological targets .

Properties

CAS No.

112165-63-6

Molecular Formula

C10H9NOS

Molecular Weight

191.25 g/mol

IUPAC Name

2-methyl-5-phenyl-1,3-thiazol-4-one

InChI

InChI=1S/C10H9NOS/c1-7-11-10(12)9(13-7)8-5-3-2-4-6-8/h2-6,9H,1H3

InChI Key

CLNFMTKFJNWVGV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=O)C(S1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-phenyl-1,3-thiazol-4(5H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between α-bromoacetophenone and thiourea in the presence of a base such as sodium hydroxide can yield the desired thiazole compound. The reaction typically proceeds under reflux conditions in an appropriate solvent like ethanol.

Industrial Production Methods

Industrial production of 2-Methyl-5-phenyl-1,3-thiazol-4(5H)-one may involve optimized versions of laboratory-scale synthetic routes. These methods are scaled up to accommodate larger quantities and often involve continuous flow processes to enhance efficiency and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-phenyl-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole, altering its chemical properties.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the phenyl ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine, chlorine, or nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield the corresponding sulfoxide, while reduction with LiAlH4 can produce a dihydrothiazole derivative.

Scientific Research Applications

2-Methyl-5-phenyl-1,3-thiazol-4(5H)-one has found applications in various scientific research fields:

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use as a pharmacophore in drug design, aiming to develop new therapeutic agents.

    Industry: It is used in the development of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methyl-5-phenyl-1,3-thiazol-4(5H)-one varies depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to the inhibition of microbial growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazol-4(5H)-one derivatives exhibit diverse bioactivities depending on substituents at positions 2, 4, and 4. Below is a detailed comparison of 2-methyl-5-phenyl-1,3-thiazol-4(5H)-one with structurally related analogs:

Structural Modifications and Physicochemical Properties

  • 2-Amino-5-arylidene-1,3-thiazol-4(5H)-ones: These derivatives (e.g., compounds 5a–q in –10) replace the methyl group at position 2 with amino or cyclic amine substituents (e.g., morpholinyl, piperidinyl). This substitution enhances hydrogen-bonding capacity, improving solubility and target affinity. For example, (5Z)-5-(1,3-benzodioxol-5-ylmethylene)-2-(piperazin-1-yl)-1,3-thiazol-4(5H)-one (5e) exhibits a melting point >260°C, higher than the parent compound due to increased molecular rigidity .
  • These derivatives often display lower melting points (e.g., 222–224°C for 5m) compared to amino-substituted analogs .
  • Fluorinated Derivatives: (5R)-2-[(2-fluorophenyl)amino]-5-isopropyl-1,3-thiazol-4(5H)-one () incorporates fluorine at the phenyl ring, increasing metabolic stability and lipophilicity (logP = 2.8). This contrasts with the non-fluorinated parent compound, which may have shorter biological half-lives .

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